(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Catalog No.
S960427
CAS No.
1241914-87-3
M.F
C19H16FN5O
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amin...

CAS Number

1241914-87-3

Product Name

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

IUPAC Name

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)

InChI Key

DCRWIATZWHLIPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O

Synonyms

(4-fluorophenyl)(4-((5-Methyl-1H-pyrazol-3-yl)aMino)quinazolin-2-yl)Methanol

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O

AC430 has been investigated for the treatment of Rheumatoid Arthritis.

AC-430, chemically identified as (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, is an orally bioavailable, highly selective small-molecule inhibitor of Janus kinase 2 (JAK2). In research and preclinical procurement, it serves as a critical tool compound for investigating myeloproliferative neoplasms (MPNs) and autoimmune pathologies driven by aberrant JAK2/STAT signaling. Unlike first-generation pan-JAK inhibitors, AC-430 provides targeted suppression of both wild-type JAK2 and the constitutively active JAK2 V617F mutant, making it a preferred precursor and reference standard for isolating JAK2-dependent mechanisms without inducing broad immunosuppression [1].

Substituting AC-430 with generic pan-JAK inhibitors (e.g., ruxolitinib) or JAK3-preferential inhibitors (e.g., tofacitinib) compromises assay specificity and in vivo model integrity. Pan-JAK inhibitors indiscriminately block JAK1 and JAK3, leading to off-target suppression of common γ-chain cytokines (such as IL-2, IL-4, and IL-15) and resulting in confounding T-cell and NK-cell immunosuppression [1]. For researchers aiming to specifically target erythropoietin or thrombopoietin signaling pathways, or those modeling JAK2 V617F-driven polycythemia vera and myelofibrosis, AC-430's structural selectivity prevents these off-target immunological artifacts, ensuring that observed phenotypic changes are strictly JAK2-mediated [2].

High-Affinity JAK2 Target Engagement

AC-430 demonstrates potent target engagement with an IC50 of 28 nM for JAK2, establishing a highly selective profile compared to broad-spectrum alternatives [1]. When compared to tofacitinib, which primarily inhibits JAK3 (IC50 ~1 nM) and exhibits weaker, non-selective JAK2 inhibition (IC50 ~20 nM), AC-430 allows for the precise isolation of JAK2 signaling pathways without cross-reactivity [2].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data28 nM (JAK2)
Comparator Or BaselineTofacitinib (JAK3 IC50 ~1 nM; JAK2 IC50 ~20 nM)
Quantified DifferenceSelective JAK2 inhibition without primary JAK3 affinity
ConditionsCell-free kinase assay

Procuring a highly selective JAK2 inhibitor prevents confounding immunosuppressive artifacts caused by off-target JAK1/JAK3 blockade in immunological and hematological models.

Targeted Suppression of the JAK2 V617F Oncogenic Driver

In cell-based models of myeloproliferative neoplasms, AC-430 maintains high potency against the constitutively active JAK2 V617F mutation, a primary driver of polycythemia vera and myelofibrosis [1]. Unlike older baseline compounds (e.g., AG490) that require micromolar concentrations to achieve mutant suppression, AC-430 effectively inhibits the mutated kinase at low nanomolar concentrations, comparable to or exceeding the mutant-specific efficacy of non-selective clinical benchmarks like ruxolitinib [2].

Evidence DimensionMutant Kinase Suppression
Target Compound DataPotent suppression of JAK2 V617F at low nanomolar concentrations
Comparator Or BaselineEarly-generation JAK2 inhibitors (e.g., AG490 requiring micromolar doses)
Quantified DifferenceOrders of magnitude higher potency against the V617F mutant
ConditionsJAK2 V617F-expressing cell-based models

Essential for oncology researchers who require a potent, selective tool to model and inhibit the specific genetic driver of myeloproliferative neoplasms.

In Vivo Oral Bioavailability and Low-Dose Efficacy

AC-430 is highly optimized for in vivo processability and formulation, demonstrating significant therapeutic efficacy and tolerability at oral doses as low as 10 mg/kg/day in preclinical oncology and autoimmune models [1]. This low effective dose represents a significant material efficiency advantage over first-generation inhibitors that often require higher dosing regimens or intravenous administration to achieve comparable systemic exposure [1].

Evidence DimensionEffective In Vivo Dosing
Target Compound Data10 mg/kg/day (Oral)
Comparator Or BaselineStandard unoptimized small-molecule inhibitors (often requiring >30-50 mg/kg or IV administration)
Quantified DifferenceSignificant efficacy at a low 10 mg/kg/day oral threshold
ConditionsPreclinical murine oncology and autoimmune models

Low-dose oral efficacy reduces total compound consumption per study, lowering procurement costs and improving the reproducibility of long-term in vivo experiments.

Myeloproliferative Neoplasm (MPN) Modeling

Ideal for in vitro and in vivo studies targeting the JAK2 V617F mutation in polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where mutant-specific suppression is required [1].

Autoimmune Disease Pathway Isolation

Procurement is highly recommended for rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) research where investigators must decouple JAK2-mediated inflammation from JAK1/JAK3-driven T-cell responses [2].

High-Throughput Kinase Selectivity Profiling

Serves as a premium reference standard in biochemical assays to benchmark the selectivity of novel pipeline JAK inhibitors against a validated, highly selective JAK2 baseline [1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

349.13388831 g/mol

Monoisotopic Mass

349.13388831 g/mol

Heavy Atom Count

26

UNII

E7YVO9NSJ9

Dates

Last modified: 07-19-2023

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